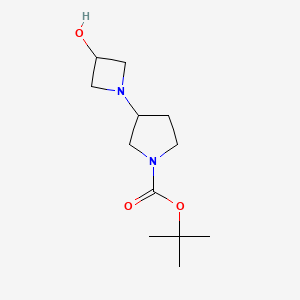

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-5-4-9(6-13)14-7-10(15)8-14/h9-10,15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVDGLHZPTQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781982-51-1 | |

| Record name | tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with pyrrolidine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods utilize automated reactors and precise control systems to maintain reaction conditions, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate may exhibit various biological activities, including:

- Antimicrobial Properties : Initial tests suggest potential efficacy against certain bacterial strains.

- Neuroprotective Effects : The compound may interact with neurotransmitter receptors, indicating possible applications in neurodegenerative diseases.

- Antitumor Activity : Some studies have hinted at its ability to inhibit cancer cell proliferation.

Applications in Medicinal Chemistry

The unique combination of functionalities in this compound makes it a candidate for several applications in medicinal chemistry:

- Drug Development : Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets.

- Biological Probes : The compound can serve as a tool for studying biological pathways due to its potential interactions with various receptors.

- Therapeutic Agents : Given its preliminary biological activities, it may be developed into therapeutic agents for treating infections or neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and pyrrolidine carboxylate moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes, which are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro () and chloro () groups enhance stability and reactivity in electrophilic substitutions. Electron-Donating Groups (EDGs): Methoxy () and hydroxy groups (target compound) improve solubility and H-bonding capacity. Aromatic Systems: Isoquinoline () and benzimidazole () moieties facilitate interactions with aromatic residues in enzymes or receptors.

- Synthetic Accessibility : Method C () and Buchwald-Hartwig amination (inferred from ) are common routes. Yields vary (e.g., 50% in ), suggesting substituent-dependent optimization challenges.

Biological Activity

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H22N2O3

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)O

- Molecular Weight : 242.32 g/mol

The compound features a tert-butyl group, a pyrrolidine ring, and a hydroxyazetidine moiety, contributing to its unique biological properties.

While specific literature on the biological activity of this compound is limited, several studies on related compounds suggest potential mechanisms:

- Anticonvulsant Activity : Similar pyrrolidine derivatives have shown anticonvulsant properties through modulation of neurotransmitter systems, particularly GABAergic pathways .

- Antitumor Effects : Compounds with similar structural motifs have demonstrated cytotoxic activity against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation .

- Inhibition of Enzymatic Activity : Some derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could translate to therapeutic benefits in metabolic disorders .

Biological Activity Data

The following table summarizes the predicted biological activities based on structural analogs and related compounds:

| Activity Type | Compound Type | IC50 (µM) | Reference |

|---|---|---|---|

| Anticonvulsant | Pyrrolidine Derivative | < 5 | |

| Antitumor | Thiazole-Pyrrolidine Analogues | < 2 | |

| Enzyme Inhibition | Hydroxymethyl Pyrrolidine | 0.31 |

Case Study 1: Anticonvulsant Properties

A study investigating the anticonvulsant effects of pyrrolidine derivatives found that modifications at the nitrogen atom significantly enhanced activity. This compound could potentially exhibit similar effects due to its structural similarities.

Case Study 2: Antitumor Efficacy

Research on thiazole-bearing compounds indicated that structural variations led to significant differences in cytotoxicity against cancer cell lines. The presence of a pyrrolidine ring in these compounds was linked to enhanced activity against certain tumor types, suggesting that this compound might also possess similar properties.

Future Directions

Further research is required to elucidate the specific biological activities of this compound. Future studies should focus on:

- In Vitro and In Vivo Studies : To confirm its pharmacological effects and mechanisms.

- Structure-Activity Relationship (SAR) Analysis : To optimize its efficacy and reduce potential side effects.

- Clinical Trials : To evaluate safety and effectiveness in humans.

Q & A

Q. Table 1: Common Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azetidine Coupling | 3-Hydroxyazetidine, Et3N, DCM, 0–20°C | 65–75 | |

| Oxidation | H2O2, KMnO4, H<sup>+</sup> | 80 | |

| Purification | Silica Gel (EtOAc/Hexane 3:7) | >95 |

Q. Table 2: Key Analytical Data

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| <sup>1</sup>H NMR | δ 1.44 (s, tert-butyl), δ 3.2–3.8 (pyrrolidine/azetidine protons) | Structural Confirmation |

| HRMS | [M+H]<sup>+</sup> = 285.1784 (calc. 285.1789) | Molecular Weight Validation |

| X-ray | C–O bond length: 1.33 Å (ester group) | Stereochemical Assignment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.